molecular formula C7H9IN2O2 B2616505 ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1019403-26-9

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B2616505
CAS No.: 1019403-26-9
M. Wt: 280.065
InChI Key: LXFPQKKHIGHBEX-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester, an iodine atom, and a methyl group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions is also prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules[][3].

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride[][3].

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in medicinal chemistry and material science[3][3].

Scientific Research Applications

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom allows for versatile substitution reactions, while the ethyl ester group enhances its solubility in organic solvents .

Biological Activity

Ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a notable compound within the pyrazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry, agriculture, and material science. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC7H8I N2O2
Molecular Weight236.05 g/mol
StructureChemical Structure

This compound features a pyrazole ring with an ethyl ester group and an iodine atom at the 4-position, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily enzymes and receptors. The following points summarize its mechanism of action:

  • Enzyme Inhibition : The compound can inhibit various enzymes, leading to altered biochemical pathways that may result in therapeutic effects.
  • Receptor Modulation : It interacts with receptors, potentially modulating their activity and influencing physiological responses.
  • Biochemical Pathways : this compound affects several biochemical pathways, including those involved in inflammation and cell signaling.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against various pathogens, suggesting its utility in developing antimicrobial agents .
  • Anticancer Potential : Research indicates that derivatives of this compound may have anticancer effects, warranting further investigation into their mechanisms and efficacy .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, suggesting a potential therapeutic application for inflammatory diseases .

Study 2: Antimicrobial Activity

In another research effort, this compound was tested against a panel of bacterial strains. The compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as an antibiotic agent .

Study 3: Anticancer Research

A recent study focused on the anticancer properties of pyrazole derivatives. This compound was shown to induce apoptosis in cancer cell lines through specific signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

Pharmacokinetic ParameterValue
AbsorptionHigh gastrointestinal absorption
Blood-Brain Barrier (BBB) PermeabilityYes

These properties indicate that the compound could be effectively utilized in systemic therapies.

Properties

IUPAC Name

ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-12-7(11)6-5(8)4(2)9-10-6/h3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFPQKKHIGHBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 3-methylpyrazole-5-carboxylate (3.11 g, 20.17 mmol) in DMF (50 mL) under Ar at 0° C. was added NIS (5.90 g, 26.2 mmol). The reaction mixture was stirred 20 hr at rt and quenched with 500 mL of water. The resulting precipitate was collected to afford the title product (5.61 g, 20.03 mmol, 99% yield) as a white solid. tR: 3.75 min (HPLC 1); tR: 0.78 min (LC-MS 2); ESI-MS: 281 [M+H]+ (LC-MS 2)
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 5-methyl-1H-pyrazole-3-carboxylate (2 g, 12.97 mmol, 1.00 equiv) in N,N-dimethylformamide (50 mL) was added NIS (3.5 g, 15.56 mmol, 1.20 equiv) in portions. The reaction mixture was stirred at 25° C. for 4 h and then diluted with 30 mL of H2O. The resulting mixture was extracted with 2×30 mL of ethyl acetate. The combined organic layers were washed with 2×50 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with 0-50% of ethyl acetate in petroleum ether to give 3.6 g (99%) of ethyl 4-iodo-5-methyl-1H-pyrazole-3-carboxylate as a white solid. LCMS (method D, ESI): RT=1.27 min, m/z=281.0 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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